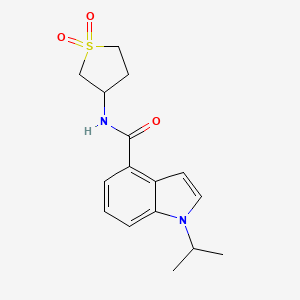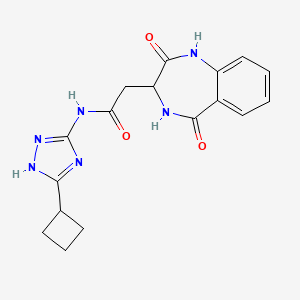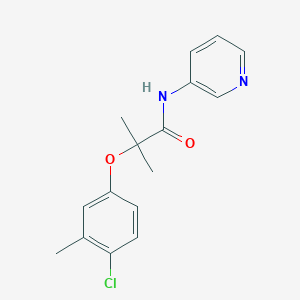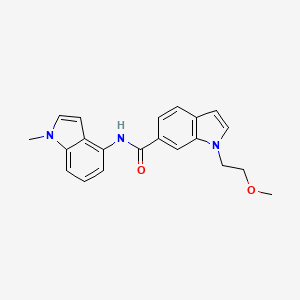
N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzotiazol-2-il)-1-(6-metoxipiridazin-3-il)piperidina-4-carboxamida es un complejo compuesto orgánico que presenta un anillo de benzotiazol, una porción de metoxipiridazina y un grupo carboxamida de piperidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(1,3-benzotiazol-2-il)-1-(6-metoxipiridazin-3-il)piperidina-4-carboxamida normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:
Formación del Anillo Benzotiazol: Esto se puede lograr mediante la ciclización de 2-aminotiofenol con un derivado de ácido carboxílico adecuado.
Síntesis de Metoxipiridazina: La porción de metoxipiridazina se puede sintetizar haciendo reaccionar un derivado de piridazina adecuado con metanol en condiciones ácidas o básicas.
Formación de Carboxamida de Piperidina:
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxilo o en el anillo de piperidina.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro (si están presentes) u otras funcionalidades reducibles.
Sustitución: Los anillos de benzotiazol y piridazina pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH₄) o gas hidrógeno (H₂) con un catalizador de paladio.
Sustitución: Reactivos como halógenos (Cl₂, Br₂) para la sustitución electrófila o nucleófilos como aminas y tioles para la sustitución nucleófila.
Principales Productos
Los principales productos de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de ácido carboxílico, mientras que la reducción podría producir una amina.
Aplicaciones Científicas De Investigación
Química
En química, N-(1,3-benzotiazol-2-il)-1-(6-metoxipiridazin-3-il)piperidina-4-carboxamida se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de diversas reacciones químicas y mecanismos.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar sus interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos. Puede servir como una sonda para investigar vías y mecanismos celulares.
Medicina
Médicamente, este compuesto es de interés por sus potenciales propiedades terapéuticas. Puede exhibir actividad contra ciertas enfermedades o afecciones, lo que lo convierte en un candidato para el desarrollo de fármacos. La investigación podría centrarse en su eficacia, toxicidad y farmacocinética.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de N-(1,3-benzotiazol-2-il)-1-(6-metoxipiridazin-3-il)piperidina-4-carboxamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los anillos de benzotiazol y piridazina pueden unirse a los sitios activos, alterando la función de la molécula diana. Esto puede provocar cambios en las vías celulares y las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(1,3-benzotiazol-2-il)-1-(piridazin-3-il)piperidina-4-carboxamida
- N-(1,3-benzotiazol-2-il)-1-(6-metoxipiridazin-3-il)piperidina-4-carboxilato
Singularidad
N-(1,3-benzotiazol-2-il)-1-(6-metoxipiridazin-3-il)piperidina-4-carboxamida es única debido a la presencia de las porciones de metoxipiridazina y benzotiazol. Esta combinación puede conferir propiedades químicas y biológicas distintas, como una mayor afinidad de unión o selectividad para ciertos objetivos.
Propiedades
Fórmula molecular |
C18H19N5O2S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19N5O2S/c1-25-16-7-6-15(21-22-16)23-10-8-12(9-11-23)17(24)20-18-19-13-4-2-3-5-14(13)26-18/h2-7,12H,8-11H2,1H3,(H,19,20,24) |
Clave InChI |
BRQVNKQSOBGRNJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B10978986.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B10978990.png)

![Dimethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1,4-dicarboxylate](/img/structure/B10979012.png)

![2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10979023.png)


![[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl][4-(piperidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B10979049.png)
![N-[4-(propan-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10979056.png)
![2-[(4-Propylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10979062.png)
![3-(6-bromo-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B10979073.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10979077.png)

